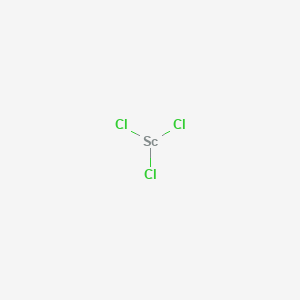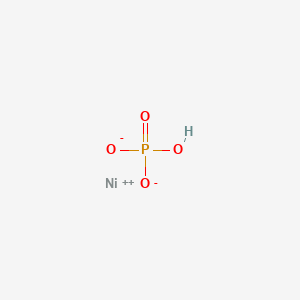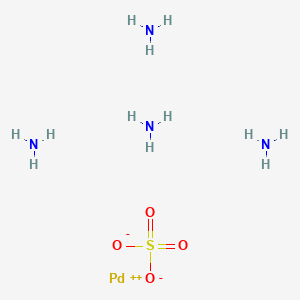
Titanium disulfide
説明
Synthesis Analysis
Titanium disulfide can be synthesized through various methods, including the direct reaction of titanium and sulfur. This process often results in the formation of few-layered structures that are of great interest for electronic applications. For instance, TiS3, a closely related compound, has been synthesized by directly reacting titanium and sulfur, showcasing the potential for similar synthesis approaches for TiS2 (Lipatov et al., 2015).
Molecular Structure Analysis
The molecular structure of titanium disulfide, characterized by its layered nature, contributes to its anisotropic electrical and thermal properties. This anisotropy is crucial for the material's application in electronics and optoelectronics, where the directionality of properties can be exploited for enhanced device performance. The structure of TiS2 allows for effective cation intercalation, which is pivotal in battery applications (Tripathi et al., 2021).
Chemical Reactions and Properties
Titanium disulfide participates in various chemical reactions, especially those relevant to energy storage applications. Its ability to undergo phase transitions during lithium ion intercalation makes it a subject of interest for rechargeable battery electrodes. For example, expanded lithiation of TiS2 has been observed, showcasing its capability for multi-step conversion reactions, which may influence its capacity and cyclability in battery applications (Fu et al., 2019).
Physical Properties Analysis
The physical properties of titanium disulfide, such as its thermoelectric performance, are notable. TiS2 prepared by sulfurization has shown enhanced thermoelectric properties, with the orientation of crystalline axes affecting its electrical and thermal conductivities. This suggests that controlling the synthesis and processing of TiS2 can optimize its properties for specific applications (Ohta et al., 2012).
Chemical Properties Analysis
The chemical properties of titanium disulfide, particularly its interaction with ions, make it a promising electrode material for desalination and energy storage. The structure of TiS2 facilitates the intercalation of cations, which is critical for its function in sodium-ion batteries and in the desalination of saline water. This capability highlights the potential of TiS2 in addressing energy and water purification challenges (Srimuk et al., 2017).
科学的研究の応用
-
Rechargeable Batteries
- Application : TiS2 has been employed as a cathode material in rechargeable batteries .
- Method : The process involves the intercalation of lithium into the TiS2 cathode, which involves swelling of one crystal axis and charge transfer from lithium to titanium .
- Results : The electrical conductivity of the material increases during intercalation. The interlayer spacing expands (the lattice “swells”) during this process .
-
Photocatalysis and Photovoltaics
-
Gas Sensing
-
Improving the Utilization of Sulfur
- Application : TiS2 was found to function effectively as a conductive additive and improve the utilization of sulfur .
- Method : Intercalation of Li+ into TiS2 takes place simultaneously with the sulfur-lithium reaction, and contributes favorably to the total realized capacity .
- Results : The exact outcomes can vary depending on the specific setup and conditions of the experiment .
-
Nanotubes, Nanoclusters, and Nanodisks
-
Wear Resistance Coatings
- Application : TiS2-based coatings can significantly improve the wear resistance of titanium alloys .
- Method : The preparation of molybdenum disulfide solid lubrication coatings on the surface of titanium alloys .
- Results : The coatings can effectively resist the inward diffusion of oxygen atoms, potentially preventing oxidation of titanium alloys at higher temperatures .
-
Spintronics
-
Field Effect Transistors
-
Transition Metal Dichalcogenides
Safety And Hazards
Contact with TiS2 may cause severe burns to skin and eyes . Inhalation of decomposition products may cause severe injury or death . Runoff from fire control may cause pollution . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .
将来の方向性
TiS2 has shown promise as an alternative nanomaterial for sodium-ion batteries due to its superior absorption and diffusion of sodium and potassium ions . Doping TiS2 with transition metals has been shown to significantly enhance its adsorption and diffusion properties, making it an attractive material for alkali-ion battery anodes .
特性
IUPAC Name |
bis(sulfanylidene)titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2S.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJRPNFOLVDFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ti]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S2Ti, TiS2 | |
| Record name | TITANIUM DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium disulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium_disulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065203 | |
| Record name | Titanium sulfide (TiS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Titanium disulfide appears as a yellow or gray powder with an unpleasant odor that is used as a solid lubricant. Contact with the material may cause burns to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation or skin absorption., Yellow or grey solid with an unpleasant odor; [CAMEO] Green powder with an odor like rotten eggs; [Alfa Aesar MSDS] | |
| Record name | TITANIUM DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18041 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Titanium disulfide | |
CAS RN |
12039-13-3 | |
| Record name | TITANIUM DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium sulfide (TiS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium sulfide (TiS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















